

The Role of Sligr1-NH2 in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sligr1-NH2*

Cat. No.: *B3028222*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligr1-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a potent agonist for Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair.[1] This technical guide provides an in-depth overview of the role of **Sligr1-NH2** in inflammatory responses, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it modulates. Understanding the multifaceted activities of **Sligr1-NH2** is crucial for researchers and drug development professionals exploring PAR2 as a therapeutic target.

Mechanism of Action: A Dual Agonist

Sligr1-NH2 primarily exerts its effects through the activation of two distinct receptors:

- **Protease-Activated Receptor-2 (PAR2):** PAR2 is a unique receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmask a tethered ligand that binds to the receptor, initiating downstream signaling. **Sligr1-NH2** mimics this endogenous tethered ligand, directly binding to and activating PAR2 without the need for proteolytic cleavage.[1][2]

- Mas-related G protein-coupled Receptor C11 (MrgprC11): In addition to PAR2, **Sligr1-NH2** has been shown to activate MrgprC11, a receptor primarily expressed in sensory neurons.[3][4][5][6] This dual agonism is critical to consider when interpreting experimental results, as activation of MrgprC11 is particularly associated with itch, a sensation often linked to inflammatory skin conditions.[5][6]

The downstream signaling cascades initiated by **Sligr1-NH2** are complex and cell-type specific, involving multiple pathways that can lead to either pro-inflammatory or anti-inflammatory outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of **Sligr1-NH2** in various experimental models of inflammation.

Table 1: Receptor Activation and In Vitro Efficacy

Parameter	Value	Cell/Tissue Type	Reference
PAR2 EC50 (Ca2+ mobilization)	>40 µM	16HBE14o- cells	[7][8]
PAR2 EC50 (Relaxation)	10 µM	Endothelium-free aorta with PVAT	[3]
MrgprC11 EC50 (Ca2+ mobilization)	Not explicitly quantified for Sligr1-NH2, but shown to activate	CHO cells expressing MrgprC11	[9]

Table 2: Effects on Inflammatory Mediator Release

Inflammatory Mediator	Effect	Cell Type	Concentration of Sligril-NH2	Co-stimulant	Reference
IL-1 β	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[9] [10]
IL-6	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[9] [10]
MCP-1	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[9] [10]
TNF- α	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[9] [10]
IL-10	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[9] [10]
Nitric Oxide (NO)	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[11]
iNOS	Increased	Murine Peritoneal Macrophages	30 μ M	LPS (100 ng/mL)	[11]
β -hexosaminidase	7 \pm 1% release	Rat Peritoneal Mast Cells	40 μ M	None	[12]

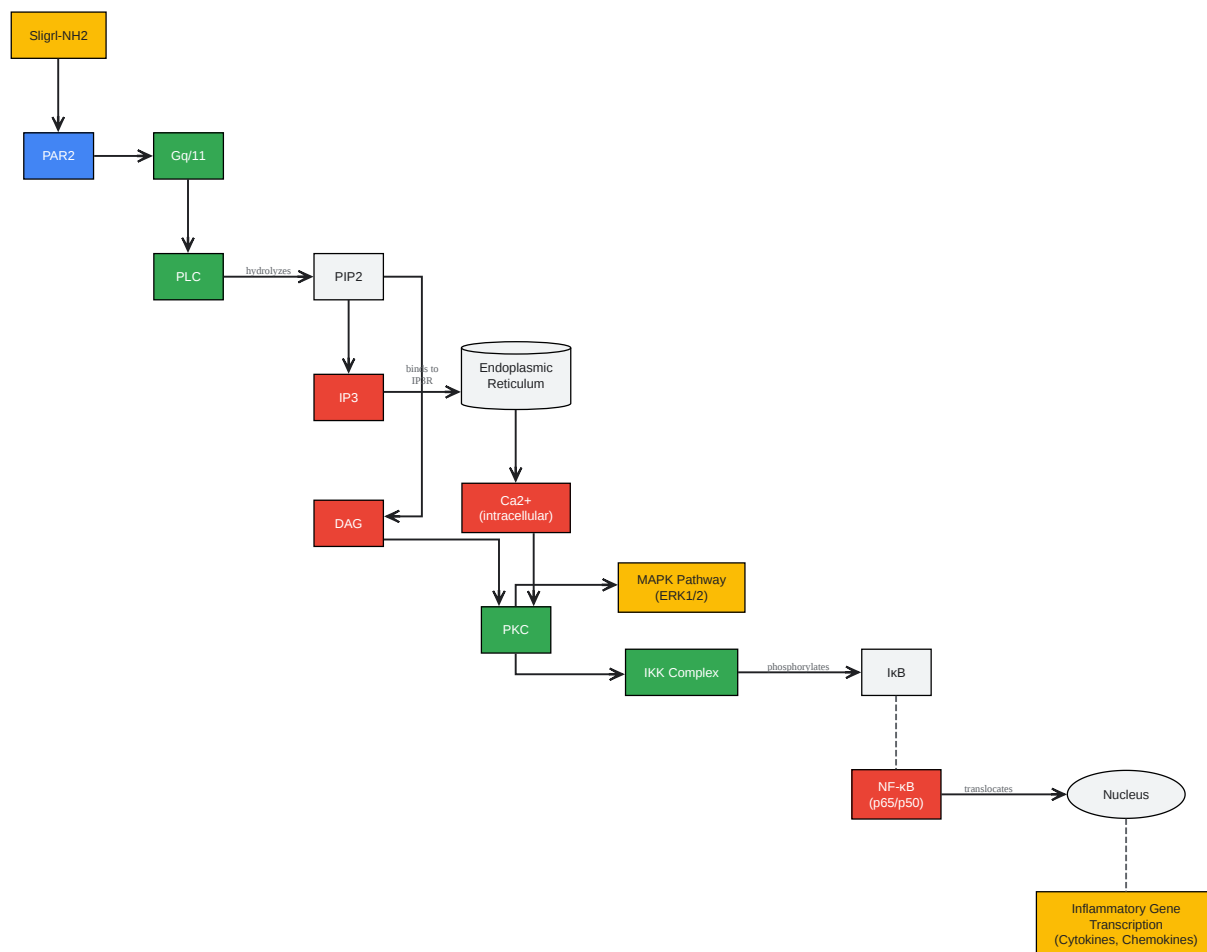
Table 3: In Vivo Inflammatory Models

Model	Species	Effect of SligrI-NH2	Key Findings	Reference
TNBS-induced Colitis	Mouse	Dose-dependently reduced colitis	Anti-inflammatory; inhibited IFN- γ secretion.	[13]
Rat Paw Edema	Rat	Induced edema and granulocyte infiltration	Pro-inflammatory.	[14][15][16]
LPS-induced Airway Inflammation	Mouse	Inhibited neutrophil influx	Anti-inflammatory.	

Signaling Pathways

SligrI-NH2 activation of PAR2 triggers a cascade of intracellular signaling events that are central to its role in inflammation. The primary pathways involved are the activation of Mitogen-Activated Protein Kinases (MAPK), the mobilization of intracellular calcium (Ca^{2+}), and the activation of the transcription factor Nuclear Factor-kappa B (NF- κ B).[2][17]

PAR2 Signaling Cascade



[Click to download full resolution via product page](#)

Caption: **Sligr1-NH2** activates PAR2, leading to Gq/11-mediated PLC activation, subsequent IP3 and DAG production, intracellular Ca²⁺ release, and activation of PKC, which in turn triggers MAPK and NF-κB signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of **Sligr1-NH2** on inflammatory responses.

Murine Peritoneal Macrophage Isolation and Culture

This protocol describes the isolation of macrophages from the peritoneal cavity of mice, which can then be used for in vitro stimulation with **Sligr1-NH2**.

Materials:

- C57BL/6 mice
- 3% Brewer thioglycollate medium
- 70% ethanol
- Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Syringes (5 mL and 10 mL) and needles (23G and 20G)
- 50 mL conical tubes
- Refrigerated centrifuge
- Hemocytometer
- 6-well culture plates

Procedure:

- Inject each mouse intraperitoneally with 1 mL of 3% Brewer thioglycollate medium using a 23G needle.
- After 3-4 days, euthanize the mice by cervical dislocation.
- Sterilize the abdominal area with 70% ethanol.
- Make a small midline incision through the skin to expose the peritoneal wall.
- Inject 5-10 mL of cold, sterile DPBS into the peritoneal cavity using a 20G needle.
- Gently massage the abdomen for 30-60 seconds to dislodge the cells.
- Aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube on ice.
- Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
- Count the cells using a hemocytometer and adjust the concentration to 1×10^6 cells/mL.
- Plate 1×10^6 cells per well in a 6-well plate and incubate at 37°C for 1-2 hours to allow macrophages to adhere.
- Gently wash the wells three times with warm DPBS to remove non-adherent cells.
- The adherent macrophages are now ready for stimulation with **Sligrl-NH2** and/or other inflammatory agents like LPS.[3]

Measurement of Cytokine Production by ELISA

This protocol outlines the steps for quantifying the concentration of cytokines (e.g., TNF- α , IL-6, IL-1 β) in the supernatant of **Sligrl-NH2**-stimulated macrophages.

Materials:

- Supernatants from macrophage cultures

- Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)
- 96-well ELISA plates
- Wash buffer (PBS with 0.05% Tween-20)
- Assay diluent (PBS with 10% FBS)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with assay diluent for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at room temperature.
- Wash the plate three times with wash buffer.
- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times with wash buffer.

- Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[\[10\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Western Blot for NF- κ B Activation

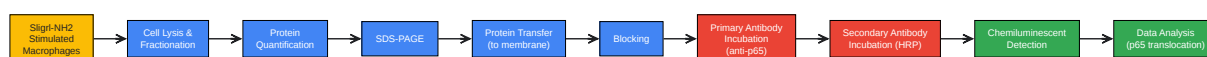
This protocol is used to detect the translocation of the p65 subunit of NF- κ B from the cytoplasm to the nucleus, a key indicator of NF- κ B activation.

Materials:

- **Sligrl-NH2**-stimulated macrophage cell lysates
- Cytoplasmic and nuclear extraction reagents
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti- β -actin for cytoplasmic fraction)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the stimulated macrophages and separate the cytoplasmic and nuclear fractions using a commercial kit or standard laboratory protocol.
- Determine the protein concentration of each fraction using a protein assay.
- Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p65 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (lamin B1) and a cytoplasmic marker (β -actin). An increase in p65 in the nuclear fraction indicates NF- κ B activation.^{[7][22][23]}



[Click to download full resolution via product page](#)

Caption: Workflow for detecting NF- κ B p65 translocation by Western blot.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of PAR2 by **Sligr1-NH2**.

Materials:

- Cells expressing PAR2 (e.g., 16HBE14o- or transfected cell lines)
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- HEPES-buffered saline (HBS)
- **Sligr1-NH2**
- Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

- Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Prepare a Fura-2 AM loading solution containing Fura-2 AM and Pluronic F-127 in HBS.
- Remove the culture medium from the cells and add the Fura-2 AM loading solution.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Wash the cells twice with HBS to remove extracellular dye.
- Place the plate in the fluorescence plate reader.
- Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
- Add **Sligr1-NH2** at various concentrations to the wells.
- Immediately begin recording the fluorescence ratio (340/380 nm) over time.

- An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Conclusion

SligrI-NH2 is a valuable research tool for investigating the role of PAR2 and MrgprC11 in inflammation. Its ability to elicit both pro- and anti-inflammatory responses highlights the complexity of PAR2 signaling and underscores the importance of considering the specific cellular and tissue context in which it is activated. This technical guide provides a comprehensive resource for researchers, offering a consolidated view of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. A thorough understanding of the multifaceted nature of **SligrI-NH2**'s activity is essential for the continued exploration of PAR2 as a potential therapeutic target for a range of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A guide to Ussing chamber studies of mouse intestine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Harvest and Culture of Mouse Peritoneal Macrophages [[bio-protocol.org](https://www.bio-protocol.org/)]
- 3. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [[jove.com](https://www.jove.com/)]
- 4. The Isolation and Characterization of Murine Macrophages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 6. Ussing Chamber, The Ussing Chamber [[ebrary.net](https://www.ebrary.net/)]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [[novusbio.com](https://www.novusbio.com/)]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]

- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH₂, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. bowdish.ca [bowdish.ca]
- 21. h-h-c.com [h-h-c.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. hellobio.com [hellobio.com]
- 25. ionbiosciences.com [ionbiosciences.com]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [The Role of Sligr1-NH₂ in Inflammatory Responses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028222#the-role-of-sligr1-nh2-in-inflammatory-responses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com